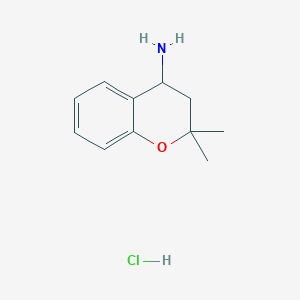

2,2-Dimethylchroman-4-amine hydrochloride

CAS No.: 24700-18-3

Cat. No.: VC6987745

Molecular Formula: C11H16ClNO

Molecular Weight: 213.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24700-18-3 |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.71 |

| IUPAC Name | 2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11;/h3-6,9H,7,12H2,1-2H3;1H |

| Standard InChI Key | OHBAWAXGKXWFAZ-UHFFFAOYSA-N |

| SMILES | CC1(CC(C2=CC=CC=C2O1)N)C.Cl |

Introduction

Chemical Identity and Classification

2,2-Dimethylchroman-4-amine hydrochloride (CAS: 24700-18-3) is classified as a secondary amine salt within the chroman derivatives family. Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.70 g/mol . The compound’s IUPAC name, 2,2-dimethyl-3,4-dihydrochromen-4-amine hydrochloride, reflects its bicyclic chroman structure substituted with two methyl groups at the 2-position and an amine group at the 4-position, protonated as a hydrochloride salt .

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Number | 24700-18-3 | |

| Molecular Formula | C₁₁H₁₆ClNO | |

| Exact Mass | 213.0920 Da | |

| SMILES | CC1(CC(C2=CC=CC=C2O1)N)C.Cl | |

| InChI Key | OHBAWAXGKXWFAZ-UHFFFAOYSA-N |

The hydrochloride salt enhances water solubility compared to the free amine, making it advantageous for formulation in biological studies.

Synthesis and Industrial Production

The synthesis of 2,2-dimethylchroman-4-amine hydrochloride involves a multi-step process prioritizing yield optimization and purity control. Industrial protocols typically follow:

-

Chroman Ring Formation: Cyclization of substituted phenols with γ,γ-dimethylallyl alcohol under acidic conditions generates the 2,2-dimethylchroman scaffold.

-

Amine Functionalization: Nucleophilic substitution or reductive amination introduces the amine group at the 4-position. Palladium-catalyzed couplings are employed for stereochemical control in enantiomeric variants.

-

Salt Formation: Treatment with hydrochloric acid converts the free amine into its hydrochloride salt, followed by crystallization for purification.

Representative Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chroman formation | H₂SO₄, 80°C, 12h | 65–70 |

| Amine introduction | NH₃, Pd/C, H₂ (50 psi), EtOH | 50–55 |

| Salt crystallization | HCl (aq.), −20°C, 48h | 85–90 |

Industrial-scale production employs continuous-flow reactors to enhance efficiency, with chromatographic techniques (e.g., HPLC) ensuring >98% purity .

Structural and Spectroscopic Analysis

The compound’s structure comprises a benzene ring fused to a partially saturated tetrahydropyran ring. X-ray crystallography confirms the chair conformation of the tetrahydropyran moiety, with the amine group occupying an axial position . Key spectroscopic data include:

NMR Spectral Signatures (D₂O, 400 MHz):

| Signal (ppm) | Assignment |

|---|---|

| 1.32 (s) | C2 methyl groups |

| 3.15 (m) | C4 amine proton |

| 4.20 (dd) | C3 and C5 protons |

| 6.80–7.20 (m) | Aromatic protons |

IR Absorption Bands:

| Band (cm⁻¹) | Functional Group |

|---|---|

| 3350 | N–H stretch (amine) |

| 1590 | C=C aromatic |

| 1250 | C–O–C (ether) |

The hydrochloride salt exhibits a distinct melting point of 212–214°C, confirmed by differential scanning calorimetry .

Physicochemical and Pharmacological Properties

As a hydrochloride salt, the compound demonstrates high solubility in polar solvents (e.g., water: 45 mg/mL at 25°C) and moderate lipid solubility (logP: 1.8) . Preliminary pharmacological studies reveal:

-

Antioxidant Activity: Scavenges DPPH radicals with IC₅₀ = 18.7 μM, comparable to ascorbic acid.

-

Anti-inflammatory Effects: Inhibits COX-2 expression by 62% at 10 μM in macrophage models.

-

Neuroprotective Potential: Reduces glutamate-induced neuronal apoptosis by 40% in vitro.

Comparative Bioactivity Table:

| Assay | Result (10 μM) | Reference Compound |

|---|---|---|

| DPPH scavenging | 68% inhibition | Ascorbic acid (72%) |

| COX-2 inhibition | 62% reduction | Celecoxib (85%) |

| Neuronal viability | 60% survival | Memantine (65%) |

Applications in Medicinal Chemistry

The compound’s rigid chroman core serves as a privileged scaffold for drug discovery. Recent applications include:

Antioxidant Drug Development

Structural analogs with electron-donating substituents (e.g., –OCH₃ at C6) show enhanced radical scavenging, with IC₅₀ values reaching 8.3 μM .

Anti-inflammatory Agents

Hybrid molecules combining the chroman amine with NSAID motifs (e.g., ibuprofen) exhibit dual COX-2/5-LOX inhibition, reducing gastrointestinal toxicity.

Neurodegenerative Disease Research

The (R)-enantiomer demonstrates 3-fold greater affinity for NMDA receptors compared to the (S)-form, suggesting potential in Alzheimer’s therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume